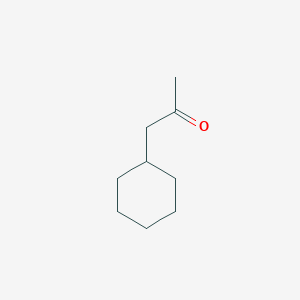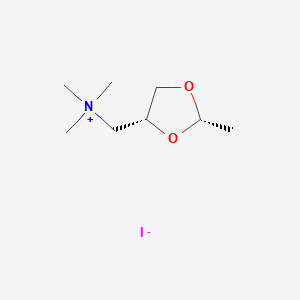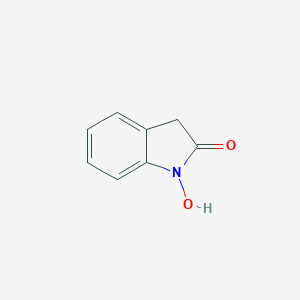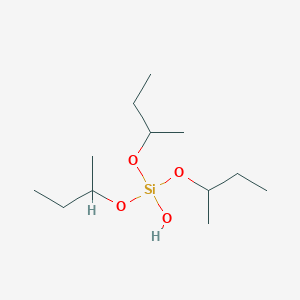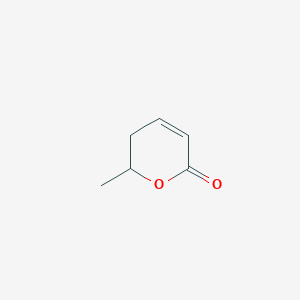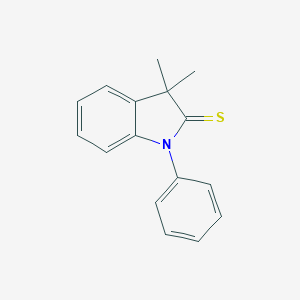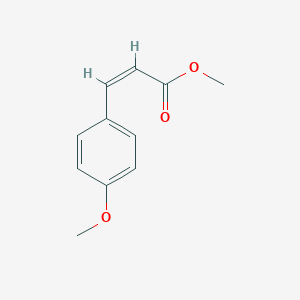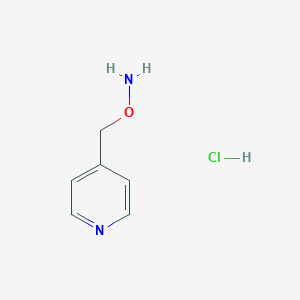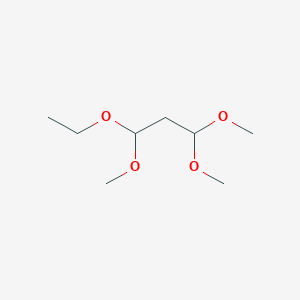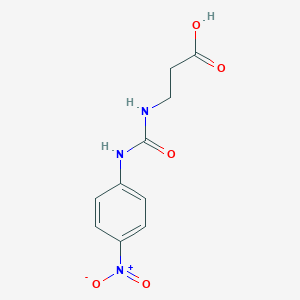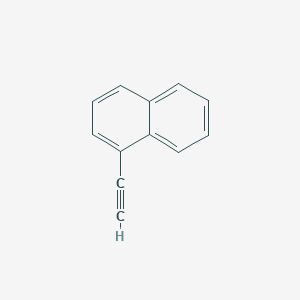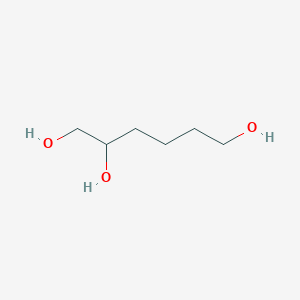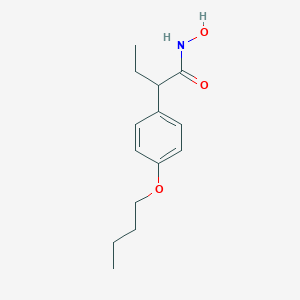
alpha-(p-Butoxyphenyl)butanohydroxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(p-Butoxyphenyl)butanohydroxamic acid, also known as BBH, is a synthetic hydroxamic acid derivative. BBH has gained significant attention in the scientific community due to its potential applications in the field of biochemistry and pharmacology. This compound is widely used in various research studies to investigate its mechanism of action and its physiological and biochemical effects.
Wirkmechanismus
Alpha-(p-Butoxyphenyl)butanohydroxamic acid exerts its pharmacological effects by inhibiting the activity of histone deacetylases and matrix metalloproteinases. Histone deacetylases are enzymes that play a crucial role in the regulation of gene expression, while matrix metalloproteinases are enzymes that are involved in the breakdown of extracellular matrix proteins. By inhibiting the activity of these enzymes, alpha-(p-Butoxyphenyl)butanohydroxamic acid can alter gene expression and prevent the breakdown of extracellular matrix proteins, leading to its anti-inflammatory and anti-tumor effects.
Biochemische Und Physiologische Effekte
Alpha-(p-Butoxyphenyl)butanohydroxamic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that alpha-(p-Butoxyphenyl)butanohydroxamic acid can inhibit the proliferation of cancer cells and induce apoptosis. alpha-(p-Butoxyphenyl)butanohydroxamic acid has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, alpha-(p-Butoxyphenyl)butanohydroxamic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-(p-Butoxyphenyl)butanohydroxamic acid has several advantages as a research tool. It is a stable compound that can be easily synthesized and stored. alpha-(p-Butoxyphenyl)butanohydroxamic acid has also been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to the use of alpha-(p-Butoxyphenyl)butanohydroxamic acid in lab experiments. alpha-(p-Butoxyphenyl)butanohydroxamic acid has limited solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, alpha-(p-Butoxyphenyl)butanohydroxamic acid has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
Zukünftige Richtungen
There are several future directions for research on alpha-(p-Butoxyphenyl)butanohydroxamic acid. One potential area of investigation is the development of alpha-(p-Butoxyphenyl)butanohydroxamic acid-based therapeutics for the treatment of cancer and inflammation. Additionally, further studies are needed to elucidate the pharmacokinetics and pharmacodynamics of alpha-(p-Butoxyphenyl)butanohydroxamic acid in vivo. Finally, the potential neuroprotective effects of alpha-(p-Butoxyphenyl)butanohydroxamic acid warrant further investigation, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, alpha-(p-Butoxyphenyl)butanohydroxamic acid is a synthetic hydroxamic acid derivative that has gained significant attention in the scientific community due to its potential applications in the field of biochemistry and pharmacology. alpha-(p-Butoxyphenyl)butanohydroxamic acid has been shown to have anti-inflammatory and anti-tumor properties, and its mechanism of action involves the inhibition of histone deacetylases and matrix metalloproteinases. While there are some limitations to the use of alpha-(p-Butoxyphenyl)butanohydroxamic acid in lab experiments, its potential applications in the development of therapeutics for cancer and inflammation warrant further investigation.
Synthesemethoden
Alpha-(p-Butoxyphenyl)butanohydroxamic acid can be synthesized through a multi-step process that involves the reaction of p-butoxyphenylacetic acid with hydroxylamine hydrochloride, followed by the reaction of the resulting product with thionyl chloride and n-butanol. The final product is obtained through the reaction of the intermediate product with hydroxylamine hydrochloride and sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
Alpha-(p-Butoxyphenyl)butanohydroxamic acid has been extensively used in scientific research to study its potential applications in the field of biochemistry and pharmacology. This compound has been shown to inhibit the activity of various enzymes, including histone deacetylases and matrix metalloproteinases. alpha-(p-Butoxyphenyl)butanohydroxamic acid has also been shown to have anti-inflammatory and anti-tumor properties.
Eigenschaften
CAS-Nummer |
15560-24-4 |
|---|---|
Produktname |
alpha-(p-Butoxyphenyl)butanohydroxamic acid |
Molekularformel |
C14H21NO3 |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
2-(4-butoxyphenyl)-N-hydroxybutanamide |
InChI |
InChI=1S/C14H21NO3/c1-3-5-10-18-12-8-6-11(7-9-12)13(4-2)14(16)15-17/h6-9,13,17H,3-5,10H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
LNAOLPBKJQWTOC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(CC)C(=O)NO |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(CC)C(=O)NO |
Synonyme |
2-(p-Butoxyphenyl)butyrohydroxamic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



